molecular formula C15H17N7S B6448963 3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2549064-53-9

3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile

Cat. No. B6448963
CAS RN: 2549064-53-9
M. Wt: 327.4 g/mol
InChI Key: KRUZOSVNTAFHSI-UHFFFAOYSA-N
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Description

3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H17N7S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile is 327.12661475 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

3-(3-{methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, enabling the coupling of diverse fragments. The compound’s stability and tailored properties make it suitable for specific SM coupling conditions .

Imidazole Derivatives

Imidazole, a five-membered heterocyclic moiety, has diverse applications. It contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Researchers explore imidazole derivatives for their therapeutic potential in various fields, including drug discovery, antimicrobial agents, and enzyme inhibitors .

Indole Derivatives

Indole derivatives exhibit significant pharmacological activity. For instance, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. These derivatives find applications in drug development, cancer research, and neuropharmacology .

properties

IUPAC Name

3-[3-[methyl-(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7S/c1-10-6-13(20-15(19-10)23-3)21(2)11-8-22(9-11)14-12(7-16)17-4-5-18-14/h4-6,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUZOSVNTAFHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{Methyl[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile

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